

IUPAC name and synonyms for 2-Chloro-5-(trifluoromethoxy)pyridine

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Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethoxy)pyridine
Cat. No.:	B088679

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In-Depth Technical Guide: 2-Chloro-5-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-(trifluoromethoxy)pyridine**, a fluorinated pyridine derivative of interest in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and key characterization data.

Chemical Identity and Synonyms

The compound with the CAS Number 1206972-45-3 is formally identified by its IUPAC name and a known synonym.[\[1\]](#)

- IUPAC Name: **2-Chloro-5-(trifluoromethoxy)pyridine**
- Synonym: 6-chloro-3-pyridinyl trifluoromethyl ether

Physicochemical and Quantitative Data

The key quantitative properties of **2-Chloro-5-(trifluoromethoxy)pyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	1206972-45-3	[1]
Molecular Formula	C ₆ H ₃ ClF ₃ NO	[1]
Molecular Weight	197.54 g/mol	[1]
Boiling Point	41-43 °C (at 15 Torr / 20 mbar)	[1]
Density	1.463 ± 0.06 g/cm ³ (Predicted)	[1]
Purity	95%	
Storage Condition	2-8°C, Inert atmosphere	

Experimental Protocols

A detailed methodology for the synthesis of **2-Chloro-5-(trifluoromethoxy)pyridine** has been documented, providing a clear pathway for its preparation in a laboratory setting.[\[1\]](#)

Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine from 2-chloro-5-trichloromethoxypyridine

Objective: To synthesize **2-chloro-5-(trifluoromethoxy)pyridine** via fluorination of 2-chloro-5-trichloromethoxypyridine.

Materials:

- 2-chloro-5-trichloromethoxypyridine (7.4 g, 30.0 mmol)
- Antimony trifluoride (SbF₃, 10.7 g, 60.0 mmol, 2.0 equiv)
- Antimony pentachloride (SbCl₅, 1.4 g, 0.6 mL, 4.6 mmol, 0.15 equiv)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate solution (NaHCO₃)
- 20% Potassium fluoride solution (KF)

- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

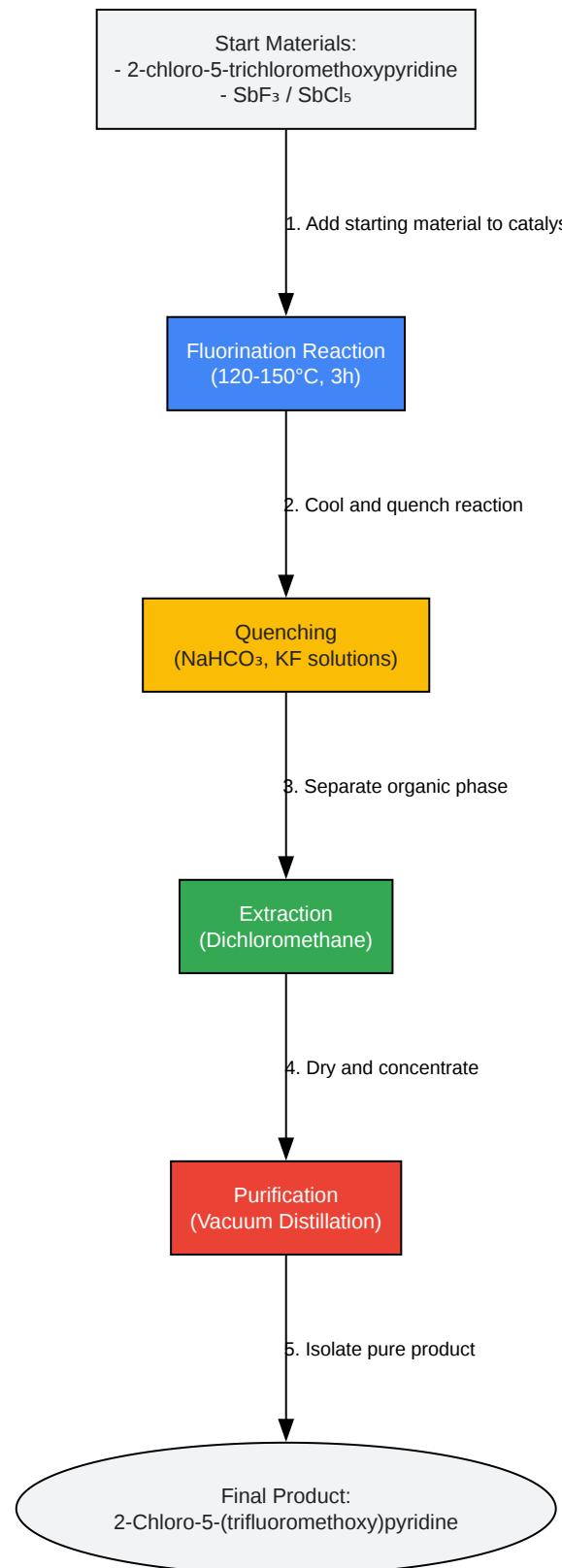
- A molten mixture of SbF₃ and SbCl₅ is prepared.
- 2-chloro-5-trichloromethoxypyridine is added slowly and dropwise to the molten catalyst mixture.
- The reaction mixture is stirred at a temperature of 120 °C to 150 °C for 3 hours. The reaction progress is monitored by gas chromatography (GC) to ensure the complete conversion of the starting material.
- Upon completion, the mixture is cooled to 0 °C and dissolved in 100 mL of dichloromethane.
- The reaction is quenched by adding 100 mL of saturated aqueous sodium bicarbonate solution followed by 50 mL of 20% potassium fluoride solution.
- The aqueous layer is extracted twice with 50 mL of dichloromethane.
- The organic layers are combined and dried with anhydrous sodium sulfate.
- The solvent is removed by distillation under reduced pressure.
- The crude product is purified by vacuum distillation to yield **2-chloro-5-(trifluoromethoxy)pyridine** as a colorless oil (3.6 g, 18.0 mmol, 60% yield).[1]

Characterization Data:

- ¹H NMR (CDCl₃, 300 MHz): δ = 8.35 (s, 1H), 7.55 (d, J=8.7Hz, 1H), 7.41 (d, J=8.7Hz, 1H)[1]
- ¹³C NMR (CDCl₃, 75 MHz): δ = 149.3, 142.7, 140.1, 131.3, 125.1, 120.2 (q, J=259Hz)[1]
- Mass Spectrometry (EI): m/z = 197 [M+], 162 [M+-Cl][1]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **2-Chloro-5-(trifluoromethoxy)pyridine**.



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References

- 1. 2-Chloro-5-(trifluoroMethoxy)pyridine CAS#: 1206972-45-3 [m.chemicalbook.com]
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